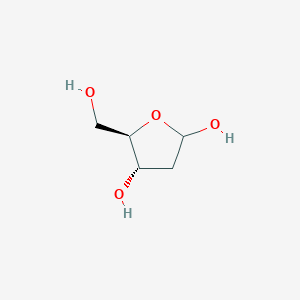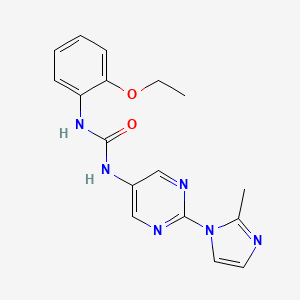
1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea, also known as EIPU, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis of Substituted Ureas
Research on substituted ureas, such as the one described, focuses on their synthesis through reactions that offer insights into their potential utility. One study describes the synthesis of substituted ureas based on pyridinedicarboxylic acid azides under Curtius rearrangement conditions. This method demonstrates the formation of compounds with potential pharmaceutical applications (Nesterova, Pugacheva, & Voevudsky, 2012).
Reactivity and Spectroscopic Characterization
Another area of interest is the reactivity and spectroscopic characterization of imidazole derivatives. A study on newly synthesized imidazole derivatives explored their spectroscopic properties and reactivity using experimental and computational approaches. This research highlighted their potential in understanding molecular interactions and designing new materials with specific reactive properties (Hossain et al., 2018).
Antioxidant Activity
The synthesis of certain derivatives has been studied for their antioxidant activity. For instance, compounds synthesized through reactions involving urea have been tested for their ability to act as antioxidants. This suggests potential applications in areas requiring oxidative stress mitigation, such as in pharmaceuticals or materials science (George et al., 2010).
Enzyme Inhibition and Anticancer Activity
Research has also focused on the synthesis of urea derivatives for enzyme inhibition and anticancer investigations. Studies show that certain urea derivatives exhibit inhibitory activity against specific enzymes and cancer cell lines, indicating their potential in developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, has been targeted for their antibacterial properties. These compounds have shown high activity against various bacterial strains, suggesting their usefulness in addressing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-3-25-15-7-5-4-6-14(15)22-17(24)21-13-10-19-16(20-11-13)23-9-8-18-12(23)2/h4-11H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPZCDSUYUZNML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

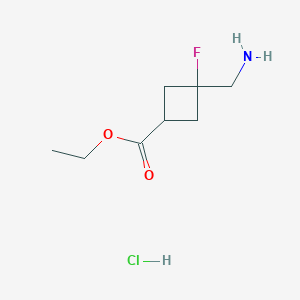
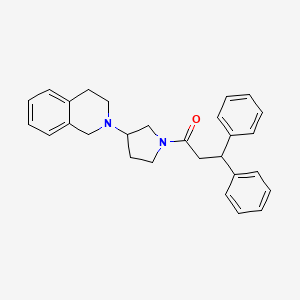
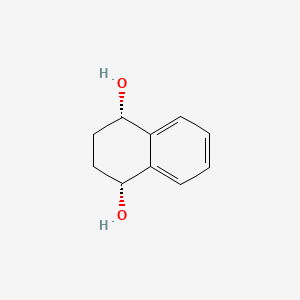
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)
![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)
![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)
